molecular formula C21H13N5O B608382 Krm-II-81 CAS No. 2014348-91-3

Krm-II-81

Cat. No. B608382
CAS RN: 2014348-91-3
M. Wt: 351.369
InChI Key: KNCUEWYWBUIFTQ-UHFFFAOYSA-N
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Description

KRM-II-81 is a a Novel γ‑Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. KRM-II-81 exhibited improved anxiolytic-like effects in a mouse marble burying assay and a rat Vogel conflict test.

Scientific Research Applications

Anticonvulsant Properties

KRM-II-81, an imidazodiazepine, is studied for its potential in treating epilepsy and chronic pain. It acts as a positive allosteric modulator of α2/3-containing GABAA receptors. Research has shown that KRM-II-81 offers broad-based anticonvulsant and antinociceptive efficacy in rodent models, with a wider margin over motoric side effects compared to other GABAA receptor modulators. Notably, KRM-II-81 has demonstrated efficacy in blocking the development of seizure sensitivity in seizure kindling models, an effect not observed with diazepam. This property positions it as a promising candidate for clinical development in epilepsy treatment (Knutson et al., 2020).

Hydrochloride Salt Formulation

The hydrochloride salt of KRM-II-81 has been prepared to enhance its solubility, absorption, and distribution properties. KRM-II-81·HCl shows higher water solubility and a lower partition coefficient compared to its free base form. Oral administration of KRM-II-81·HCl in animal models demonstrated significant anticonvulsant effects without affecting its potency, making it a suitable candidate for intravenous dosing and higher concentration formulations (Mian et al., 2022).

Bioisosteres and Structural Analogs

Bioisosteres of KRM-II-81, such as HZ‐166 and its analogs, have been developed to reduce metabolic liabilities and enhance efficacy as anxiolytic-like compounds. These bioisosteres have been evaluated across multiple anticonvulsant models, showing efficacy in suppressing hyperexcitation without affecting basal neuronal activity. They present as potential novel agents for treating epilepsy through selective positive allosteric amplification of GABAA signaling (Witkin et al., 2018).

Synthesis Improvements

An improved synthesis process for KRM-II-81 has been developed, yielding higher quantities with more facile purification methods. This advancement is crucial for supporting the clinical development of KRM-II-81 as a treatment option for anxiety, epilepsy, and neuropathic pain, emphasizing its role as a selective ligand for α2/α3-GABA(A)-ergic receptor subtypes (Cook et al., 2018).

properties

CAS RN

2014348-91-3

Product Name

Krm-II-81

Molecular Formula

C21H13N5O

Molecular Weight

351.369

IUPAC Name

5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole

InChI

InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2

InChI Key

KNCUEWYWBUIFTQ-UHFFFAOYSA-N

SMILES

C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KRM-II-81;  KRM-II 81;  KRM-II81.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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